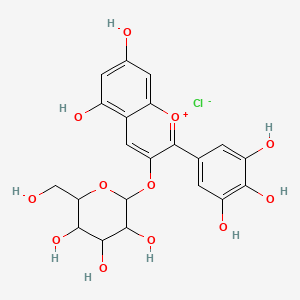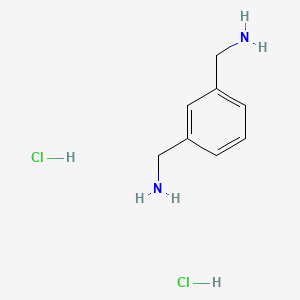
1,2-o-Isopropylidene-3-benzoyloxy-5,6-dideoxy-glucofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-o-Isopropylidene-3-benzoyloxy-5,6-dideoxy-glucofuranose is a synthetic derivative of glucose. It is characterized by the presence of an isopropylidene group at the 1,2 positions and a benzoyloxy group at the 3 position. This compound is often used as a protected form of glucose in various chemical reactions due to its stability and reactivity .
Vorbereitungsmethoden
The synthesis of 1,2-o-Isopropylidene-3-benzoyloxy-5,6-dideoxy-glucofuranose typically involves the protection of glucose derivatives. The isopropylidene group is introduced by reacting glucose with acetone in the presence of an acid catalyst. The benzoyloxy group is then added through esterification with benzoyl chloride. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield.
Analyse Chemischer Reaktionen
1,2-o-Isopropylidene-3-benzoyloxy-5,6-dideoxy-glucofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-o-Isopropylidene-3-benzoyloxy-5,6-dideoxy-glucofuranose has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various complex carbohydrates and glycosides.
Biology: The compound serves as a protected form of glucose, facilitating studies on carbohydrate metabolism and enzyme interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Industry: The compound is employed in the production of fine chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 1,2-o-Isopropylidene-3-benzoyloxy-5,6-dideoxy-glucofuranose involves its role as a protected glucose derivative. The isopropylidene and benzoyloxy groups protect the glucose molecule from unwanted reactions, allowing selective modifications at specific positions. This protection is crucial for the synthesis of complex molecules and for studying specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1,2-o-Isopropylidene-3-benzoyloxy-5,6-dideoxy-glucofuranose can be compared with other protected glucose derivatives such as:
1,25,6-Di-O-isopropylidene-α-D-glucofuranose: Another protected glucose derivative with isopropylidene groups at the 1,2 and 5,6 positions.
3,6-dideoxy-3,6-imino-1,2-o-isopropylidene-α-d-glucofuranose: A compound used as an intermediate for the synthesis of hydroxylated pyrrolidines.
The uniqueness of this compound lies in its specific protection pattern, which allows for selective reactions and modifications that are not possible with other derivatives.
Eigenschaften
Molekularformel |
C16H18O5 |
|---|---|
Molekulargewicht |
290.31 g/mol |
IUPAC-Name |
phenyl 5-ethenyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-6-carboxylate |
InChI |
InChI=1S/C16H18O5/c1-4-11-12(13-15(19-11)21-16(2,3)20-13)14(17)18-10-8-6-5-7-9-10/h4-9,11-13,15H,1H2,2-3H3 |
InChI-Schlüssel |
QXLXWUIPTLQVRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2C(C(OC2O1)C=C)C(=O)OC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B12092362.png)

![sulfo 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B12092369.png)

![[4,4-Bis(fluoranyl)-5-oxidanyl-3-(phenylcarbonyloxy)oxolan-2-yl]methyl benzoate](/img/structure/B12092376.png)

![5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B12092392.png)




